1-[(1-Cyclopentylpyrazol-3-yl)methyl]-5-(oxan-4-yl)tetrazole
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Overview
Description
1-[(1-Cyclopentylpyrazol-3-yl)methyl]-5-(oxan-4-yl)tetrazole is a complex organic compound that features a unique combination of a cyclopentylpyrazole moiety and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Cyclopentylpyrazol-3-yl)methyl]-5-(oxan-4-yl)tetrazole typically involves multiple steps:
Formation of the Cyclopentylpyrazole Moiety: This can be achieved through the reaction of cyclopentanone with hydrazine hydrate to form cyclopentylhydrazine, followed by cyclization with an appropriate diketone to yield the cyclopentylpyrazole.
Attachment of the Tetrazole Ring: The tetrazole ring can be introduced via a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst to form the tetrazole ring.
Final Coupling: The cyclopentylpyrazole and the tetrazole moieties are then coupled under suitable conditions, often involving a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Cyclopentylpyrazol-3-yl)methyl]-5-(oxan-4-yl)tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its stability and reactivity could make it useful in the development of new materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, providing insights into molecular recognition and binding.
Mechanism of Action
The mechanism of action of 1-[(1-Cyclopentylpyrazol-3-yl)methyl]-5-(oxan-4-yl)tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1-[(1-Cyclopentylpyrazol-3-yl)methyl]-5-(oxan-4-yl)triazole: Similar in structure but with a triazole ring instead of a tetrazole ring.
1-[(1-Cyclopentylpyrazol-3-yl)methyl]-5-(oxan-4-yl)imidazole: Features an imidazole ring, offering different reactivity and binding properties.
Uniqueness
1-[(1-Cyclopentylpyrazol-3-yl)methyl]-5-(oxan-4-yl)tetrazole is unique due to the presence of both a cyclopentylpyrazole moiety and a tetrazole ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(1-cyclopentylpyrazol-3-yl)methyl]-5-(oxan-4-yl)tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O/c1-2-4-14(3-1)20-8-5-13(17-20)11-21-15(16-18-19-21)12-6-9-22-10-7-12/h5,8,12,14H,1-4,6-7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECYOOHCMMDOTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=N2)CN3C(=NN=N3)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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